N-(3-acetylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3-acetylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide is an organic compound with a complex structure that includes a pyrazole ring, an acetyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide typically involves the condensation of 3-acetylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent acylation. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or carboxamide groups, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory action may be due to the inhibition of enzymes like cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, it may modulate ion channels and receptors that play a role in pain transmission.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-N-methylacetamide: This compound shares a similar acetylphenyl group but differs in the presence of a methylacetamide group instead of the pyrazole ring.
Phenylacetone: Although structurally different, phenylacetone is another compound with a phenyl group and a carbonyl functional group.
Uniqueness
N-(3-acetylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of a pyrazole ring and a carboxamide group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H17N3O2 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1-ethyl-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c1-4-18-9-14(10(2)17-18)15(20)16-13-7-5-6-12(8-13)11(3)19/h5-9H,4H2,1-3H3,(H,16,20) |
InChI Key |
WTTMFZNKOXWXIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
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